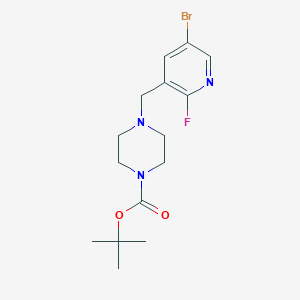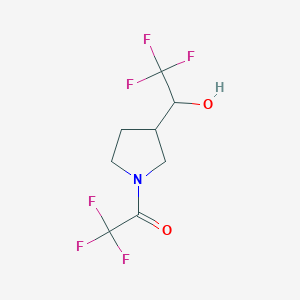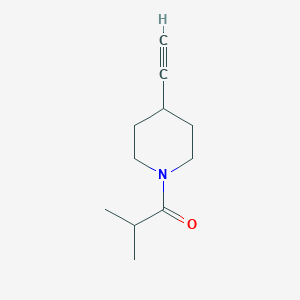![molecular formula C9H11BrN2O2 B12074807 2-[3-(Aminomethyl)-4-bromophenoxy]acetamide](/img/structure/B12074807.png)
2-[3-(Aminomethyl)-4-bromophenoxy]acetamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-[3-(Aminomethyl)-4-bromophenoxy]acetamide is an organic compound that features a bromine atom, an aminomethyl group, and an acetamide group attached to a phenoxy ring
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-[3-(Aminomethyl)-4-bromophenoxy]acetamide typically involves the following steps:
Bromination: The starting material, 3-(Aminomethyl)phenol, is brominated using bromine or a brominating agent such as N-bromosuccinimide in an appropriate solvent like acetic acid or dichloromethane.
Acetylation: The brominated intermediate is then reacted with acetic anhydride or acetyl chloride in the presence of a base such as pyridine to introduce the acetamide group.
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on maximizing yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.
化学反応の分析
Types of Reactions
2-[3-(Aminomethyl)-4-bromophenoxy]acetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction can be achieved using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions using reagents like sodium azide or potassium cyanide.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium azide in dimethylformamide at elevated temperatures.
Major Products Formed
Oxidation: Formation of corresponding carboxylic acids or aldehydes.
Reduction: Formation of amines or alcohols.
Substitution: Formation of azides, nitriles, or other substituted derivatives.
科学的研究の応用
2-[3-(Aminomethyl)-4-bromophenoxy]acetamide has several scientific research applications:
Medicinal Chemistry: It is used as an intermediate in the synthesis of pharmaceutical compounds with potential therapeutic effects.
Organic Synthesis: The compound serves as a building block for the synthesis of more complex organic molecules.
Material Science: It is used in the development of novel materials with specific properties, such as polymers and coatings.
Biological Studies: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
作用機序
The mechanism of action of 2-[3-(Aminomethyl)-4-bromophenoxy]acetamide involves its interaction with specific molecular targets and pathways. For instance, in medicinal applications, it may inhibit certain enzymes or receptors, leading to therapeutic effects. The aminomethyl group can form hydrogen bonds with biological molecules, while the bromine atom can participate in halogen bonding, enhancing the compound’s binding affinity and specificity.
類似化合物との比較
Similar Compounds
2-[3-(Aminomethyl)phenoxy]acetamide: Lacks the bromine atom, which may result in different reactivity and biological activity.
4-Bromo-2-(aminomethyl)phenol: Lacks the acetamide group, affecting its solubility and chemical properties.
2-[3-(Aminomethyl)-4-chlorophenoxy]acetamide:
Uniqueness
2-[3-(Aminomethyl)-4-bromophenoxy]acetamide is unique due to the presence of both the bromine atom and the aminomethyl group, which confer specific chemical and biological properties. The bromine atom enhances the compound’s reactivity in substitution reactions, while the aminomethyl group provides opportunities for hydrogen bonding and other interactions in biological systems.
特性
分子式 |
C9H11BrN2O2 |
|---|---|
分子量 |
259.10 g/mol |
IUPAC名 |
2-[3-(aminomethyl)-4-bromophenoxy]acetamide |
InChI |
InChI=1S/C9H11BrN2O2/c10-8-2-1-7(3-6(8)4-11)14-5-9(12)13/h1-3H,4-5,11H2,(H2,12,13) |
InChIキー |
NMMLNETXLHHZQV-UHFFFAOYSA-N |
正規SMILES |
C1=CC(=C(C=C1OCC(=O)N)CN)Br |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![Ethyl 3-hydroxy-2-oxo-5,6,7,8-tetrahydro-2H-pyrano[3,2-B]pyridine-4-carboxylate](/img/structure/B12074728.png)




![2-Chloro-5-fluoro-4-[(1-methyl-1H-pyrazol-4-yl)oxy]pyrimidine](/img/structure/B12074758.png)

![4-[(1-Isobutyl-1H-pyrazol-4-yl)oxy]piperidine](/img/structure/B12074772.png)






